8-DY547-cGMP

Fluorescence Spectroscopy CNG Channel PKG

Quantifying cGMP binding and channel activation simultaneously is often confounded by fluorescent labels that alter gating kinetics or exhibit spectral overlap with cellular autofluorescence. 8-DY547-cGMP solves this as a non-disruptive probe. - **Functional Equivalence:** Opens CNGA2 channels with efficiency equal to unlabeled cGMP, ensuring observed kinetics are label-independent. - **Spectral Advantage:** DyLight 547 (Ex/Em 557/574 nm) minimizes NADH/flavin autofluorescence, ideal for live-cell microscopy. - **Reduced Variability:** Offers 10% lower sequence-dependent fluorescence variability than Cy3, suitable for HTS.

Molecular Formula C42H55N8Na2O14PS3
Molecular Weight 1069.1 g/mol
Cat. No. B10766730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-DY547-cGMP
Molecular FormulaC42H55N8Na2O14PS3
Molecular Weight1069.1 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+]
InChIInChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2
InChIKeyVKTWASDKFOZMCE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-DY547-cGMP: Red-Shifted Fluorescent cGMP Probe


8-DY547-cGMP is a cyclic guanosine monophosphate (cGMP) analog conjugated to the DyLight 547 (DY547) fluorescent dye at the 8-position [1]. This compound serves as a high-sensitivity probe for studying cyclic nucleotide-gated (CNG) ion channels and cGMP-dependent protein kinase (PKG) signaling [1][2]. Its primary value lies in enabling simultaneous monitoring of ligand binding and channel activation in real time, a capability not achievable with unlabeled cGMP or lower-performance fluorescent analogs [2].

Designed for CNG channel and PKG signaling studies
Red-shifted fluorescence minimizes cellular autofluorescence interference
Preserves native cGMP gating kinetics for unbiased real-time monitoring

8-DY547-cGMP vs. Other Fluorescent cGMP Analogs


Fluorescent cGMP analogs vary critically in their spectral properties, binding kinetics, and functional equivalence to native cGMP. Substituting 8-DY547-cGMP with a fluorescein-based analog (e.g., 8-[Fluo]-cGMP) introduces a significant blue shift in excitation/emission, reducing compatibility with common laser lines and increasing spectral overlap with autofluorescence [1]. Replacing it with a Cy3-based analog (if available) introduces greater sequence-dependent fluorescence variability [2]. Most importantly, not all fluorescent analogs maintain the full gating efficiency of native cGMP; 8-DY547-cGMP is one of the few that opens CNGA2 channels with efficiency equal to unlabeled cGMP [3], making it a non-disruptive probe for quantitative kinetic studies.

Fluorescein-based analogs

Spectral blue shift may reduce compatibility with common laser lines and increase autofluorescence overlap.

Cy3-based probes

Reported higher sequence-dependent fluorescence variability may compromise quantitative reproducibility.

Other fluorescent cGMP analogs

May exhibit partial agonism or altered activation kinetics, potentially distorting channel gating measurements.

8-DY547-cGMP Comparative Evidence


Red-Shifted Spectrum & Higher Brightness vs. Fluorescein-cGMP

8-DY547-cGMP exhibits a significant red-shift in both excitation and emission maxima compared to the widely used fluorescein-based analog 8-[Fluo]-cGMP, enabling reduced spectral overlap with cellular autofluorescence. Furthermore, its molar extinction coefficient is approximately 1.9-fold higher, indicating greater brightness at equivalent concentrations [1][2].

Spectral Comparison
Head-to-head
λ_ex: 557 vs. 494 nm
λ_em: 574 vs. 517 nm
ε: 150,000 vs. ~79,000 L·mol⁻¹·cm⁻¹
Supports live-cell imaging with reduced background and lower probe demand
Spectral data from manufacturer datasheets; conditions may differ
Fluorescence Spectroscopy CNG Channel PKG Live-Cell Imaging

Reduced Sequence-Dependent Fluorescence vs. Cy3

While this comparison pertains to the unconjugated DY547 dye, it establishes a performance baseline for the fluorophore component of 8-DY547-cGMP. The DY547 fluorophore demonstrates a 10% relative reduction in sequence-dependent fluorescence intensity variability compared to Cy3 when conjugated to single-stranded DNA [1]. This suggests that the DY547 dye is less prone to signal variation caused by the local molecular environment of the conjugated target, a property that translates to more robust and reproducible quantitative measurements in assays involving 8-DY547-cGMP.

Sequence Bias
Class-level inference
DY547 dye intensity drop ~45% vs. Cy3 ~50% across 1024 ssDNA 5mers
Reported lower sequence-dependent variability may improve assay reproducibility
Unconjugated dye data; conjugate behavior may differ
Fluorophore Performance Nucleic Acid Labeling Quantitative Assays

Uncompromised CNGA2 Activation vs. Unlabeled cGMP

Fluorescent labeling of cGMP can often impair its ability to activate target channels. 8-DY547-cGMP is a notable exception, demonstrating functional equivalence to native cGMP in its ability to open CNGA2 channels [1]. This is a critical differentiator from other fluorescent analogs that may exhibit partial agonism or altered kinetics.

Channel Activation
Reported
Opens CNGA2 channel with efficiency equal to unmodified cGMP
Supports use as non-perturbing fluorescent reporter of native function
Inside-out patch clamp validation
CNGA2 Channel Electrophysiology Ion Channel Gating

Binding-Activation Crossover in CNGA2 Channels

A landmark study using 8-DY547-cGMP quantified the relationship between ligand binding and channel activation in CNGA2 channels, revealing a crossover in steady-state relationships [1]. This data is specific to 8-DY547-cGMP and would not be obtainable with non-fluorescent cGMP or analogs with different binding characteristics.

Binding-Activation Crossover
Method context
Crossover at steady-state: binding activation at >1 µM
Enables unique mechanistic insight into CNGA2 cooperativity
Simultaneous fluorescence and electrophysiology recording; Nature 2007
CNGA2 Channel Binding Kinetics Cooperative Gating Fluorescence Spectroscopy

High Extinction Coefficient for Sensitive Detection

The molar extinction coefficient of 8-DY547-cGMP is reported as 150,000 L·mol⁻¹·cm⁻¹ at its absorption maximum [1]. While a direct comparator for a Cy3-labeled cGMP analog is not available in the public domain, this value is consistent with high-performance cyanine dyes and significantly exceeds that of many fluorescein-based analogs (e.g., 8-[Fluo]-cGMP, ε ≈ 79,000).

Brightness
Class-level inference
ε = 150,000 L·mol⁻¹·cm⁻¹ at λ_max (ethanol)
Supports sensitive detection at low probe concentrations
Value from manufacturer datasheet; may vary with buffer
Fluorescence Spectroscopy Assay Development Sensitivity

8-DY547-cGMP Application Scenarios


Real-Time CNG Channel Binding and Gating Monitoring

8-DY547-cGMP is uniquely suited for experiments requiring the simultaneous quantification of ligand binding and channel activation kinetics in CNGA2 channels. Its functional equivalence to native cGMP ensures that observed gating kinetics are not altered by the fluorescent label [1], while its high brightness (ε = 150,000) [2] provides sufficient signal-to-noise for resolving binding events at low concentrations (<1 µM), as demonstrated in the crossover study by Biskup et al. [1].

Live-Cell cGMP Imaging with Reduced Autofluorescence

The red-shifted excitation (557 nm) and emission (574 nm) maxima of 8-DY547-cGMP are ideal for live-cell fluorescence microscopy, as they are well-separated from the autofluorescence emission of common cellular metabolites like NADH and flavins (typically below 500 nm) [3]. This spectral advantage, combined with its high molar extinction coefficient [3], allows for clear visualization of cGMP-binding proteins and PKG activity in living cells with minimal background interference.

Quantitative Binding Assays with Low Sequence Bias

For in vitro binding assays where 8-DY547-cGMP is used to quantify interactions with cGMP-binding domains, the underlying DY547 fluorophore offers a 10% relative reduction in sequence-dependent fluorescence variability compared to Cy3 [4]. This property reduces the risk of false-positive or false-negative results due to local sequence effects in the binding pocket, making 8-DY547-cGMP a more robust choice for high-precision measurements and for assays that will be transitioned to high-throughput screening formats.

Application
Selection Property
Validation Focus
Real-Time CNGA2 Binding & Gating Monitoring
Functional equivalence to native cGMP & high fluorescence signal
Simultaneous ligand-binding and channel-activation kinetics
Live-Cell cGMP Imaging
Red-shifted spectrum (>550 nm) & high molar extinction coefficient
Autofluorescence background reduction and signal-to-noise verification
Quantitative Binding Assays
Lower sequence-dependent fluorescence variability
Assay reproducibility and binding-pocket sequence-effect screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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